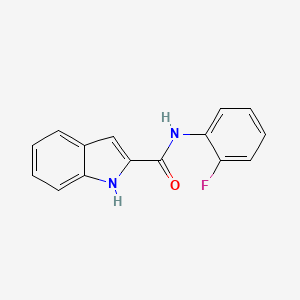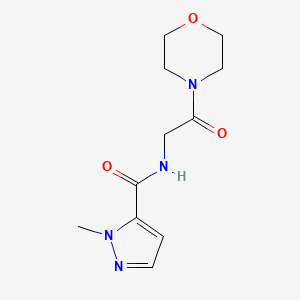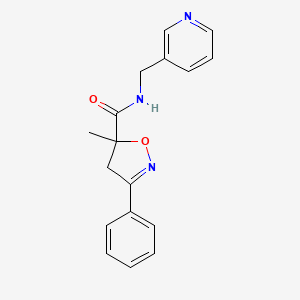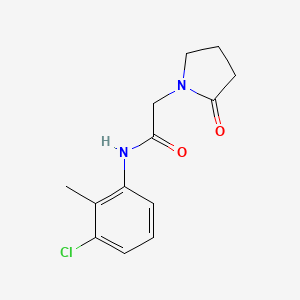
N-(2-fluorophenyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-1H-indole-2-carboxamide, commonly known as FLI-06, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FLI-06 is a small molecule inhibitor that has been found to inhibit the Wnt/β-catenin signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
FLI-06 inhibits the Wnt/β-catenin signaling pathway by binding to the protein Disheveled (Dvl), which is a key regulator of the pathway. This binding prevents the activation of downstream signaling molecules, leading to the inhibition of the pathway.
Biochemical and Physiological Effects:
FLI-06 has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the promotion of cell differentiation, and the enhancement of tissue regeneration. It has also been found to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of FLI-06 is its specificity for the Wnt/β-catenin signaling pathway, which allows for the targeted inhibition of this pathway without affecting other cellular processes. However, one of the limitations of FLI-06 is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the use of FLI-06 in scientific research. One potential application is in the development of therapies for cancer, as the Wnt/β-catenin signaling pathway is often dysregulated in cancer cells. FLI-06 could also be used to investigate the role of the Wnt/β-catenin signaling pathway in various developmental processes, such as embryonic development and tissue regeneration. Additionally, FLI-06 could be used in combination with other drugs to enhance their therapeutic effects.
Synthesis Methods
The synthesis of FLI-06 involves the reaction of 2-fluoroaniline with 2-bromo-1H-indole-5-carboxylic acid, followed by the addition of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then purified through column chromatography to obtain pure FLI-06.
Scientific Research Applications
FLI-06 has been widely used in scientific research to investigate the role of the Wnt/β-catenin signaling pathway in various biological processes. It has been found to inhibit the proliferation of cancer cells, promote the differentiation of stem cells, and enhance the regeneration of damaged tissues.
properties
IUPAC Name |
N-(2-fluorophenyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-11-6-2-4-8-13(11)18-15(19)14-9-10-5-1-3-7-12(10)17-14/h1-9,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZJSGGIZWSXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)



![N-(1-azabicyclo[2.2.2]octan-3-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7644317.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644325.png)

![4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644341.png)
![4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine](/img/structure/B7644345.png)

![3-[3-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B7644362.png)

![2-Phenyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine](/img/structure/B7644380.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7644388.png)